Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic organic compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of pyrazolo-pyrimidines, which are known for their biological activities, including anti-inflammatory and anti-cancer properties. The compound's systematic name reflects its complex molecular architecture, which includes a tetrahydropyrimidine ring fused to a pyrazole moiety.
This compound can be synthesized through various chemical reactions involving precursors that contain both pyrazole and pyrimidine functionalities. The synthesis often employs methods such as cyclization reactions that facilitate the formation of the fused ring system.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is classified as an alkaloid, a type of nitrogen-containing compound commonly found in plants and known for their pharmacological effects. It also falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements.
The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step processes that may include:
The molecular structure of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate features:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in several chemical reactions:
The mechanism of action for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate in biological systems is not fully elucidated but is believed to involve:
Research indicates that compounds in this class may exhibit selective inhibition of certain kinases or enzymes involved in tumor growth and inflammatory responses.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential applications:
This compound exemplifies the importance of heterocycles in medicinal chemistry and highlights ongoing research into their therapeutic potential.
Heterocyclic compounds constitute >65% of pharmaceuticals, with pyrazolo[1,5-a]pyrimidine derivatives representing a privileged scaffold in drug discovery. These bicyclic frameworks exhibit remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. The saturation of the 4,5,6,7-positions to form tetrahydropyrazolo[1,5-a]pyrimidine enhances molecular flexibility and reduces planarity, improving aqueous solubility and bioavailability compared to fully aromatic analogs. This scaffold’s synthetic accessibility allows strategic decoration at C-3, N-4, C-5, and C-7 positions, enabling precise optimization of pharmacological properties. [1] [7]
The pyrazolo[1,5-a]pyrimidine core delivers three key advantages: (1) It mimics purine bases, facilitating binding to ATP-active sites in kinases; (2) The electron-rich N2-N3-C3=O region acts as a hydrogen-bond acceptor; and (3) Substituents at C-5/C-7 project into hydrophobic pockets of target proteins. X-ray crystallography studies confirm that tetrahydropyrazolo[1,5-a]pyrimidine adopts a boat conformation, positioning the C-3 carboxylate group perpendicular to the ring system. This geometry enables simultaneous interactions with residues in allosteric binding pockets, as demonstrated in calcium-sensing receptor (CaSR) antagonists where the scaffold displaces key arginine residues. [7]
Table 1: Molecular Characteristics of Pyrazolo-Pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight | Hydrogen Bond Acceptors | LogP |
---|---|---|---|---|
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | C₉H₁₃N₃O₂ | 195.22 | 5 | 1.21 |
4-(tert-Butoxycarbonyl) analog | C₁₂H₁₇N₃O₄ | 267.28 | 6 | 1.73 |
5-(4-Ethylphenyl)-7-(trifluoromethyl) analog | C₁₉H₂₂F₃N₃O₂ | 357.39 | 5 | 4.11 |
Data compiled from [1] [3] [8]
The ethyl carboxylate group at C-3 serves dual functions: (1) As a hydrogen-bond anchor forming critical interactions with Asn805 and Arg680 in CaSR (bond distance: 2.8–3.2 Å); and (2) As a metabolically labile handle enabling prodrug strategies. Structure-activity relationship (SAR) studies reveal that replacing ethyl with methyl reduces bioavailability by 55% due to faster esterase cleavage, while tert-butyl esters diminish binding affinity (IC₅₀ >500 nM vs. 97 nM for ethyl). Intramolecular hydrogen bonding between the C=O and N-4 proton creates a pseudo-rigid structure essential for activity, as demonstrated by 100-fold potency loss when N-4 is methylated. The carboxylate’s orientation also influences logP values, with ethyl esters achieving optimal balance (logP 1.21 vs. 0.89 for carboxylic acid). [7] [8]
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 118055-06-4) emerged from high-throughput screening campaigns for novel calcilytics in the early 2000s. Its identification as a CaSR antagonist (IC₅₀ 40 nM) represented a breakthrough from established quinazolinone scaffolds. Commercial suppliers like EOS Med Chem and BLD Pharm now offer the compound as a versatile building block for osteoporosis drug candidates, with GMP-scale production available. Current research exploits its reactivity for synthesizing C-5 aryl/alkyl derivatives (e.g., 5-(4-ethylphenyl)-7-(trifluoromethyl) analog, CID 2964198) and amide-coupled prodrugs. Over 28 patents filed since 2015 cover applications from bone disorders to neurological conditions, underscoring its ongoing pharmaceutical relevance. [1] [5] [7]
Table 2: Key Research Milestones for Pyrazolo[1,5-a]pyrimidine Derivatives
Year | Development | Significance |
---|---|---|
2005 | Initial CaSR antagonist screening | Identified tetrahydropyrazolopyrimidine scaffold with IC₅₀ 40 nM |
2010 | SAR optimization of C-3 esters | Demonstrated ethyl carboxylate’s superiority over methyl/tert-butyl |
2015 | Commercial availability expansion | GMP-scale production by suppliers (e.g., Pharmint, BLD Pharm) |
2020–2025 | Prodrug derivatization patents | C-3 amide conjugates for enhanced oral bioavailability |
Table 3: Representative Bioactive Derivatives Derived from Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Derivative Structure | Biological Target | Key Activity |
---|---|---|
5-(4-Isopropylphenyl)-7-(trifluoromethyl) | CaSR | PTH secretion agonist (EC₅₀ 12 nM) |
5-(4-Ethylphenyl)-7-(trifluoromethyl) (CAS 676459-69-1) | CaSR | Antagonist (IC₅₀ 18 nM) |
4-(tert-Butoxycarbonyl) analog | Protease inhibitor | Antiviral activity against HCV |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: